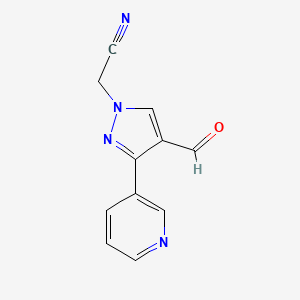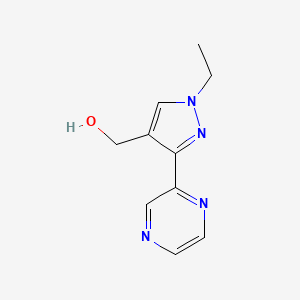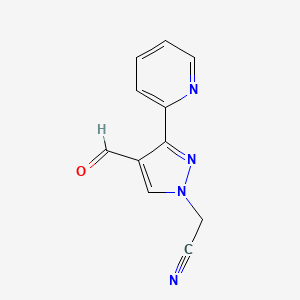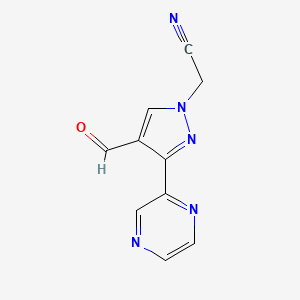
2-(4-formyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetonitrile
Vue d'ensemble
Description
2-(4-formyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetonitrile, also known as 2-FPP, is a pyrazole derivative that has been investigated for its various biological activities. It is a nitrogen-containing heterocyclic compound that has been studied for its potential therapeutic effects in various diseases, including cancer and neurological disorders. 2-FPP is a synthetic compound that has been used in laboratory experiments to study its biochemical and physiological effects.
Applications De Recherche Scientifique
Synthesis and Antioxidant Activity
2-(4-Oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)acetonitrile, a compound closely related to 2-(4-formyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetonitrile, has been utilized as a key intermediate in synthesizing various heterocycles. These include pyrazoles, pyridine, tetrazole, thiazoles, thiophenes, and chromene, all incorporating the pyrazolo[3,4-d]pyrimidin-4-one moiety. Some synthesized compounds exhibited antioxidant activity comparable to ascorbic acid (El‐Mekabaty, 2015).
Antibacterial and Antioxidant Properties
A novel method for synthesizing substituted 2-(5-(4-aryl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-3-alkylpyrazine has been reported, showcasing the compound's role in the development of antibacterial and antioxidant agents. These synthesized compounds demonstrated significant antioxidant activities as well as potential for DNA binding (Kitawat & Singh, 2014).
Electrocatalytic Reduction of Carbon Dioxide
Research involving substituted pyrazole complexes of palladium, which may include derivatives of 2-(4-formyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetonitrile, has shown their potential as electrocatalysts for the reduction of carbon dioxide. This process results in the formation of formic acid and hydrogen, indicating its utility in environmental and energy-related applications (Hossain, Nagaoka, & Ogura, 1996).
Synthesis of Pyrazole Derivatives
The compound has been employed in the synthesis of novel pyrazole derivatives, which are important in various chemical and pharmacological research areas. These derivatives have been created through different chemical reactions and have shown promise in various biological and chemical applications (Edrees, 2013).
Propriétés
IUPAC Name |
2-(4-formyl-3-pyrazin-2-ylpyrazol-1-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N5O/c11-1-4-15-6-8(7-16)10(14-15)9-5-12-2-3-13-9/h2-3,5-7H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFNILQDDWXVLTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)C2=NN(C=C2C=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-formyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



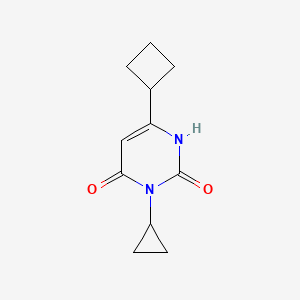


![6-[(4-Fluorophenyl)methyl]-2-methylpyrimidin-4-amine](/img/structure/B1482723.png)
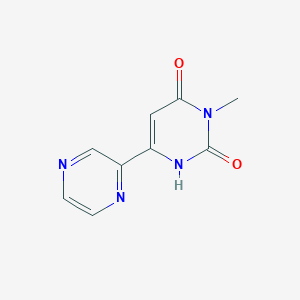
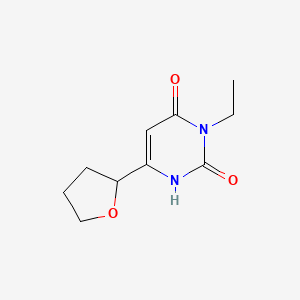
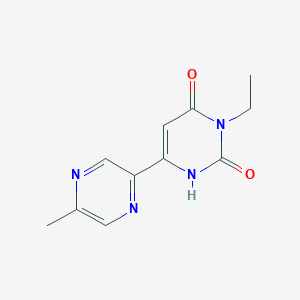

![2-Chloro-1-[3-(hydroxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl]butan-1-one](/img/structure/B1482732.png)

![[1-(Thian-4-yl)piperidin-3-yl]methanol](/img/structure/B1482735.png)
